molecular formula C11H14N2O B2928672 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one CAS No. 117241-95-9

7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one

Cat. No.: B2928672
CAS No.: 117241-95-9
M. Wt: 190.246
InChI Key: QFOPFHQWDUUJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one is a chemical compound of significant interest in medicinal and organic chemistry research. This quinolinone derivative serves as a versatile synthetic intermediate and key pharmacophore for developing new therapeutic agents. Its structure, featuring a 7-amino group and a 3,3-dimethyl-substituted dihydroquinolin-2-one core, is frequently explored in the synthesis of more complex molecules with potential biological activity . Research into closely related 7-amino-3,4-dihydroquinolin-2(1H)-one compounds has demonstrated their value as precursors for generating peptide conjugates, which have shown promising selective inhibition of the human carbonic anhydrase II (hCA II) enzyme . Such enzyme inhibitors are investigated for various biomedical applications. Furthermore, quinolinone scaffolds, in general, are widely studied for a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and antiviral properties, highlighting the potential research applications of this compound class . The 3,3-dimethyl modification on the dihydroquinoline ring may influence the compound's conformational stability and interaction with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-7-3-4-8(12)5-9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPFHQWDUUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)N)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one typically begins with readily available starting materials such as 3,3-dimethyl-2-butanone and aniline derivatives.

    Reaction Steps:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is explored for its potential in the development of novel materials with unique electronic and optical properties.

Biology:

    Antimicrobial Agents: Research has shown that derivatives of 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one exhibit antimicrobial activity against a range of pathogens.

    Enzyme Inhibition: The compound is studied for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

Medicine:

    Anticancer Research: Preliminary studies suggest that the compound and its derivatives may have anticancer properties, making them subjects of interest in oncology research.

    Neuroprotection: It is also being investigated for its neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.

Industry:

    Dye Synthesis: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound exerts its effects by binding to specific enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications.

    Receptor Interaction: It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

7-Hydroxy-3,4-dihydro-1H-quinolin-2-one

  • Structure: Differs by a hydroxyl group at position 7 instead of an amino group.
  • Role: Serves as an intermediate in synthesizing non-typical antipsychotic drugs (e.g., Braun et al., 2009a,b) .
  • Key Contrast: Lacks the amino group critical for CA inhibition; primarily used in synthetic pathways rather than direct therapeutic applications.

7-Bromo-3,4-dihydroquinolin-2(1H)-one

  • Structure : Bromine substituent at position 5.
  • Applications : Used as a synthetic precursor for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
  • Biological Activity: No direct CA inhibition reported; halogenation typically enhances lipophilicity for CNS-targeting drugs.

6-Amino-1-substituted-3,4-dihydroquinolin-2(1H)-one Derivatives

  • Examples: Compounds 24–27 () feature amino groups at position 6 and alkyl/amine side chains.
  • Key Difference: Positional isomerism (6-amino vs. 7-amino) alters target selectivity and pharmacokinetics.

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

  • Role: Intermediate in dye synthesis and metal chelation; weaker CA inhibitor compared to 7-amino derivatives .

Comparison with Functional Analogs

Coumarins (e.g., 3-Cyano-7-hydroxycoumarin)

  • Mechanism : Require lactone ring hydrolysis to generate active CA inhibitors .
  • Selectivity : Inhibit tumor-associated isoforms (hCA IX/XII) but lack activity against cytosolic isoforms (hCA I/II) .
  • Advantage of 7-Aminoquinolinone: Broader isoform selectivity (hCA VII, IX, XII, XIV) and stable lactam structure .

Peptide-Conjugated Derivatives

  • Examples: 7-Amino-3,4-dihydroquinolin-2-one linked to dipeptides ().
  • Activity : Enhanced antioxidant and cytotoxic properties, with retained CA inhibition (Ki values: 0.8–1.2 µM for hCA I/II) .
  • Key Insight : Peptide moieties improve solubility and tissue targeting without compromising core lactam activity.

Guanylhydrazones (e.g., Compound 2 in )

  • Target : Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease.
  • Relevance: Demonstrates the structural adaptability of quinolinone scaffolds for diverse neurological targets .

Structure-Activity Relationship (SAR) Insights

  • Amino Group at Position 7: Critical for CA inhibition; removal or substitution reduces activity .
  • 3,3-Dimethyl Substitution : Enhances steric bulk, improving binding pocket complementarity for hCA IX/XII .
  • Side Chain Modifications : Alkyl/peptide additions (e.g., compounds 24–27) diversify biological roles but may reduce CA affinity .

Biological Activity

7-Amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one (CAS Number: 117241-95-9) is a heterocyclic compound belonging to the quinoline family. Its unique structure includes an amino group at the 7th position and a dihydroquinolinone core, which has attracted interest in various scientific fields due to its potential biological activities.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_{2}O
Molecular Weight190.24 g/mol
CAS Number117241-95-9

The primary biological activity of this compound is its inhibition of carbonic anhydrases (CAs), particularly the cytosolic isoform hCA VII. This compound interacts with its targets by inhibiting their activity, which affects cellular processes related to pH homeostasis and bicarbonate balance .

Target Enzymes

Research indicates that this compound selectively inhibits various human carbonic anhydrase isoforms:

  • hCA VII : K(I) = 480 nM (effective inhibitor)
  • hCA IX : K(I) = 16.1 nM
  • hCA XII : K(I) = 510 nM
  • hCA I, III, IV, VA, VI, XIII : K(I) values range from 0.90 to 9.5 µM
  • hCA II : Not an effective inhibitor (K(I) > 10 µM) .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, it has shown antifungal activity against Candida albicans and Fusarium oxysporum .

Anticancer Research

Preliminary studies suggest that the compound may possess anticancer properties, making it a subject of interest in oncology research. Its ability to inhibit specific enzymes involved in tumor growth presents a potential therapeutic avenue.

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound, which may provide therapeutic benefits for neurodegenerative diseases. The exact mechanisms are still being explored but are linked to its ability to modulate enzyme activity relevant to neuronal health.

Case Studies and Research Findings

  • Inhibition Profile : A study demonstrated that the compound effectively inhibits hCA VII while having minimal impact on other isoforms like hCA II, highlighting its selectivity and potential for targeted therapy in conditions where hCA VII is implicated .
  • Antimicrobial Efficacy : Another investigation reported that derivatives of this compound exhibited varying degrees of antimicrobial activity against a panel of pathogens, establishing its potential as a lead structure for developing new antimicrobial agents .
  • Cancer Cell Studies : In vitro studies have indicated that treatment with this compound can lead to reduced viability in certain cancer cell lines, suggesting its utility in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for preparing 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one?

The compound is typically synthesized via nitro-group reduction of intermediates. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are hydrogenated using Pd/C under H₂ in ethanol for 48 hours, yielding amino-substituted products with ~73% efficiency after purification via Biotage flash chromatography . Alternative routes involve nucleophilic displacement reactions with amines (e.g., dimethylamine or pyrrolidine) in acetonitrile at 60°C, followed by reduction and coupling steps .

Q. How is structural confirmation performed for this compound and its derivatives?

Structural characterization relies on ¹H/¹³C NMR and ESI-MS . For instance, the ¹H NMR spectrum of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one shows peaks for aromatic protons (δ 6.5–7.0 ppm), methyl groups (δ 2.2–3.1 ppm), and carbonyl signals (δ 170–175 ppm). ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 262.2), aligning with calculated values .

Q. What purification methods are effective for isolating this compound?

Flash chromatography (e.g., Biotage systems with silica gel) is standard for intermediates. Final products are often purified via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for polar derivatives. For example, compound 26 was isolated in 56% yield using ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can reaction yields be optimized for nitro-group reduction in sterically hindered intermediates?

Contradictions arise in catalytic hydrogenation efficiency. While Pd/C under H₂ is standard (72–73% yield ), microwave-assisted hydrogenation or alternative catalysts (e.g., Raney Ni) may improve kinetics. Solvent polarity adjustments (e.g., THF instead of ethanol) can enhance substrate solubility and reduce reaction time .

Q. What strategies resolve contradictions in regioselectivity during functionalization of the quinolinone core?

Discrepancies in substitution patterns (e.g., amino vs. hydroxyl group reactivity) are addressed via protecting group strategies . For example, acetylating the amine prior to electrophilic aromatic substitution prevents undesired side reactions. Computational modeling (DFT) can predict reactive sites, guiding experimental design .

Q. How is enantioselective synthesis achieved for chiral derivatives of this compound?

Enantioenriched 3,4-dihydroquinolin-2-ones are synthesized via 6-exo-trig radical cyclization using chiral auxiliaries or asymmetric catalysis. For instance, Zhou et al. (2009) reported >90% enantiomeric excess (ee) using a Cu(I)-bisoxazoline catalyst system .

Q. What methodologies elucidate the structure-activity relationship (SAR) for biological targets?

Comparative SAR studies involve synthesizing analogs with varied substituents (e.g., methyl, fluoro, or thiophene groups) and testing against biological targets. For example, replacing the dimethylamino group with pyrrolidine (compound 24 ) increased antimicrobial activity by 8-fold, suggesting steric and electronic factors drive efficacy .

Methodological Considerations

  • Handling Data Contradictions : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) when spectral overlap occurs .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volume (e.g., ethanol vs. acetonitrile) and catalyst loading to maintain yield .
  • Biological Assay Design : Use knockout microbial strains or enzyme inhibition assays (e.g., kinase profiling) to isolate the compound’s mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.